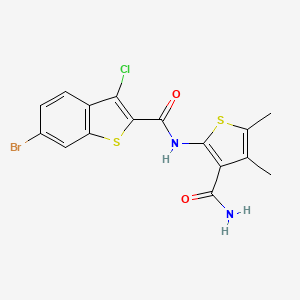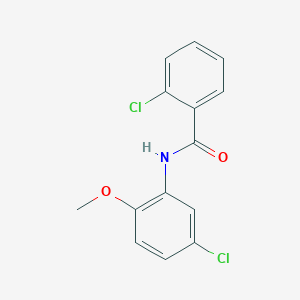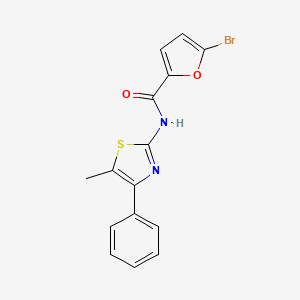![molecular formula C19H22N4O B10969590 1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea](/img/structure/B10969590.png)
1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthylmethyl group attached to a pyrazole ring, which is further connected to a urea moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with an amine to form the urea derivative . This method, while effective, is not environmentally friendly due to the use of phosgene.
An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
Industrial production of N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent in the nucleophilic addition method makes it a preferred choice for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthylmethyl group.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in bacterial studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial properties.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA involves its interaction with specific molecular targets. In bacterial studies, it has been shown to inhibit efflux pumps, which are responsible for antibiotic resistance . The compound binds to the efflux pump proteins, blocking their function and thereby enhancing the efficacy of antibiotics.
Comparison with Similar Compounds
N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA can be compared with other similar compounds such as:
1-TERT-BUTYL-3-(1-NAPHTHYLMETHYL)UREA: Similar structure but with a tert-butyl group instead of a butyl group.
1-(1-NAPHTHYLMETHYL)PIPERAZINE: Contains a piperazine ring instead of a pyrazole ring.
The uniqueness of N-BUTYL-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-butyl-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H22N4O/c1-2-3-12-20-19(24)21-18-11-13-23(22-18)14-16-9-6-8-15-7-4-5-10-17(15)16/h4-11,13H,2-3,12,14H2,1H3,(H2,20,21,22,24) |
InChI Key |
JOXNYXHBVZXYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NN(C=C1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10969523.png)

![1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10969532.png)

![2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969549.png)
![2-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B10969551.png)

![N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969558.png)

![N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B10969568.png)

![2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10969575.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10969576.png)
![4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10969580.png)
